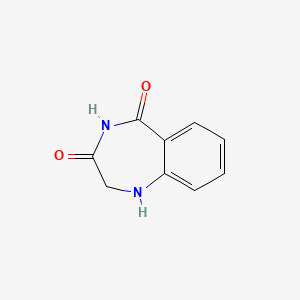
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a chlorine atom at the third position, two methyl groups at the first and fifth positions, and a carboxylic acid group at the fourth position
Mecanismo De Acción
Target of Action
The primary targets of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction highlights its potential as a therapeutic agent in conditions where oxidative stress is a contributing factor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent formalin-induced tonic pain, indicating its role in pain modulation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of D-amino acid oxidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to a reduction in oxidative stress and associated cellular damage. Furthermore, it may influence gene expression by modulating transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods, making it a viable candidate for chronic conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and pain modulation . At higher doses, it may cause adverse effects such as toxicity and cellular damage . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . Its inhibition of DAO leads to altered levels of D-amino acids, which can impact various physiological processes. Understanding these metabolic pathways is essential for predicting its effects in different biological contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinities. These properties determine its bioavailability and efficacy in different tissues, which is critical for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is important for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-1,5-dimethylpyrazole.
Carboxylation: The 3-chloro-1,5-dimethylpyrazole is subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate. This reaction introduces the carboxylic acid group at the fourth position of the pyrazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for converting carboxylic acids to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Esters: Esterification yields esters of this compound.
Alcohols: Reduction of the carboxylic acid group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It serves as a precursor in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the third position.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the third position.
3-chloro-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups at the first and fifth positions.
Uniqueness
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOFOYLRIVLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)


![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)

![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)




